molecular formula C15H15NO2 B124943 1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 52806-72-1

1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B124943
CAS No.: 52806-72-1
M. Wt: 241.28 g/mol
InChI Key: OFYZKZFDUZXPER-UHFFFAOYSA-N
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Description

4-Acetyl-2-amino-4’-methoxybiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of an acetyl group at the 4-position, an amino group at the 2-position, and a methoxy group at the 4’-position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-amino-4’-methoxybiphenyl can be synthesized via a catalytic Suzuki cross-coupling reaction. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction typically takes place under mild conditions, making it a preferred method for the synthesis of biphenyl derivatives .

Industrial Production Methods

While specific industrial production methods for 4-Acetyl-2-amino-4’-methoxybiphenyl are not well-documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-amino-4’-methoxybiphenyl can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of 4-Acetyl-2-amino-4’-methoxybiphenyl.

    Reduction: Alcohol derivatives of 4-Acetyl-2-amino-4’-methoxybiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-2-amino-4’-methoxybiphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-2-amino-4’-methoxybiphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-2-amino-4’-methoxybiphenyl is unique due to the presence of both an amino group and a methoxy group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-amino-4-(4-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYZKZFDUZXPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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